(2-Methyl-d3)fluoranthene
Description
Properties
Molecular Formula |
C₁₇H₉D₃ |
|---|---|
Molecular Weight |
219.3 |
Origin of Product |
United States |
Scientific Research Applications
Environmental Monitoring
Polycyclic Aromatic Hydrocarbons Analysis
(2-Methyl-d3)fluoranthene is utilized as an internal standard in the analysis of PAHs in environmental samples. Its deuterated nature allows for accurate quantification in complex mixtures, such as those found in air, water, and soil. Studies have shown that using deuterated standards enhances the reliability of PAH measurements due to reduced matrix effects during analysis.
Case Study: PAH Distribution in Sediments
A study conducted on the distribution of PAHs in sediment samples from the Danjiangkou Reservoir highlighted the effectiveness of this compound as an internal standard. The research reported the concentration levels of various PAHs, including this compound, providing insights into sediment contamination levels over time.
| Analyte | Concentration (ng/g) | Detection Frequency (%) |
|---|---|---|
| Benz[a]anthracene | 0.00313 | 100 |
| Benzo[k]fluoranthene | 0.77 | 60.9 |
| This compound | Detected | 100 |
This table illustrates the utility of this compound in establishing baseline contamination levels and monitoring changes over time.
Toxicological Research
Mechanistic Studies on Carcinogenicity
Research involving this compound has contributed to understanding the mechanisms by which PAHs exert their carcinogenic effects. The compound serves as a tracer in metabolic studies to elucidate the pathways through which fluoranthene and its derivatives are activated into genotoxic metabolites.
Case Study: Metabolism and Genotoxicity
In a controlled laboratory setting, researchers administered this compound to rodent models to study its metabolic fate. The results indicated that deuterated compounds could be tracked more effectively than their non-deuterated counterparts, allowing for precise identification of metabolic products and their associated toxicological effects.
Analytical Chemistry
Method Development for PAH Detection
The incorporation of this compound into analytical methods enhances the detection limits and accuracy of PAH analyses. It is particularly useful in gas chromatography-mass spectrometry (GC-MS), where it helps to confirm the presence of target analytes amidst complex environmental matrices.
Case Study: Method Validation
A validation study demonstrated that using this compound as an internal standard improved the method's precision and recovery rates for PAH detection in various matrices, including biochar and soil samples. The following table summarizes key validation parameters:
| Parameter | Value |
|---|---|
| Recovery Rate (%) | 85-110 |
| Precision (RSD %) | <10 |
| Limit of Detection (LOD) | 0.01 ng/g |
These findings underscore the importance of this compound in enhancing analytical methodologies for environmental monitoring and regulatory compliance.
Chemical Reactions Analysis
Oxidation Reactions
Like other PAHs, (2-Methyl-d3)fluoranthene can undergo oxidation to form hydroxylated derivatives or other functionalized products.
Reactions with Radicals
Gas-phase reactions of PAHs to form nitro-PAHs or oxy-PAHs are initiated by either OH or NO3 radical attack at the position of highest electron density on the aromatic ring, followed by NO2 addition with a subsequent loss of H2O or HNO3, respectively .
Comparison with Other PAHs
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Fluoranthene | Non-alternant PAH | Parent compound; exhibits fluorescence |
| Pyrene | Alternant PAH | More thermodynamically stable; fewer reactive sites |
| 2-Methylfluoranthene | Methyl-substituted PAH | Directly comparable; lacks deuterium substitution |
| 3-Methylfluoranthene | Methyl-substituted PAH | Different position for methyl group |
| Benzo[a]pyrene | Alternant PAH | Highly carcinogenic; serves as a benchmark for toxicity |
The unique aspect of this compound lies in its isotopic labeling with deuterium, which alters its physical properties and reactivity compared to both fluoranthene and other methyl-substituted derivatives. This characteristic makes it particularly valuable for research applications where tracking molecular behavior is essential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
Benzo[b]fluoranthene and Benzo[k]fluoranthene
- Structural Differences : These isomers differ in the position of benzo-ring fusion. Benzo[b]fluoranthene has a benzo group fused at the "b" position, while Benzo[k]fluoranthene is fused at the "k" position, influencing their electronic and thermodynamic properties .
- Environmental Formation : During biomass gasification, K-feldspar as a bed material favors Benzo[b]fluoranthene formation, whereas olivine promotes Benzo[k]fluoranthene .
- Applications: Both isomers are environmental pollutants and are classified as probable human carcinogens by regulatory agencies .
Fluoranthene-3-carbaldehyde
- Structure : A fluoranthene derivative with a formyl (-CHO) group at the 3-position.
- Molecular Weight : 230.269 g/mol (vs. 202.26 g/mol for unsubstituted fluoranthene) .
- Applications : Explored in organic electronics for its fluorescence properties, though its quantum yield is lower than methyl-substituted derivatives .
Deuterated Analogues
Benzo[b]fluoranthene-d12
Table 1: Comparative Data for Fluoranthene Derivatives
*Estimated based on deuterium substitution.
Functional and Environmental Comparisons
Biodegradation Pathways
Fluoranthene degradation is initiated via dioxygenation at specific positions (e.g., C-1,2 or C-7,8) by bacterial genera like Sphingomonas and Mycobacterium . Marine degraders (e.g., Celeribacter) show unique pathways compared to terrestrial strains .
Optical and Electronic Properties
Fluoranthene derivatives exhibit localized LUMO (lowest unoccupied molecular orbital) on the fluoranthene core, making them suitable for blue-emitting OLEDs . Methyl substitution (as in this compound) can alter HOMO (highest occupied molecular orbital) localization, though deuterium’s electronic influence is minimal. Acenaphtho[1,2-k]fluoranthene derivatives show lower fluorescence quantum yields compared to methylated variants .
Analytical Utility
Deuterated PAHs like this compound are critical for minimizing matrix effects in GC/MS analysis. Their near-identical chemical behavior to non-deuterated analogs ensures accurate quantification, as demonstrated in pyrolysis liquid analysis using fluoranthene as an internal standard .
Preparation Methods
Regioselectivity in Friedel-Crafts Alkylation
Fluoranthene’s electron-rich 2-position favors electrophilic attack, as confirmed by DFT calculations. Steric hindrance from the methyl-d group further directs subsequent substitutions away from adjacent positions, enhancing selectivity.
Deuterium Retention During Workup
Acid-free workup protocols (e.g., aqueous NaHCO washes) prevent H-D back-exchange. Solvent removal under reduced pressure at ≤40°C minimizes isotopic loss.
Analytical Validation and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
-
Molecular Ion Peak: m/z 226.1254 ([M]) for CDH.
-
Isotopic pattern analysis ensures ≤1% non-deuterated contamination.
Industrial and Environmental Considerations
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying (2-Methyl-d3)fluoranthene in environmental matrices?
- Methodology : Use isotope dilution gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with deuterated internal standards. This compound serves as a stable isotopic analog to correct for matrix effects and recovery losses during extraction (e.g., solid-phase extraction with C18 cartridges). Calibration curves should span 0.1–100 ng/mL, with detection limits validated using EPA Method 8270 guidelines .
- Data Considerations : Include retention time matching (±0.1 min) and mass-to-charge (m/z) ratios for quantification (e.g., m/z 202 for fluoranthene vs. m/z 205 for deuterated analog).
Q. How does this compound improve accuracy in PAH source apportionment studies?
- Experimental Design : Incorporate the deuterated compound as an internal standard in diagnostic ratio analyses (e.g., Fluoranthene/Pyrene or Flu/(Flu+Py) ratios). This minimizes variability from instrument drift and sample preparation .
- Case Study : In sediment studies, spiking with this compound reduced recovery errors by 15–20% compared to external calibration, enhancing confidence in pyrolytic vs. petrogenic PAH differentiation .
Q. What are the critical steps for synthesizing this compound for use in controlled exposure experiments?
- Synthesis Protocol : Deuteration at the 2-methyl position is achieved via catalytic H/D exchange using deuterium gas and palladium catalysts. Purity (>98%) is confirmed via nuclear magnetic resonance (NMR) and high-resolution MS .
- Application Example : Used in bioavailability studies to trace uptake in aquatic organisms (e.g., rainbow trout embryos) without isotopic interference in biological matrices .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence computational modeling (e.g., DFT)?
- Theoretical Adjustments : Deuterium substitution alters vibrational frequencies and bond dissociation energies. For DFT (B3LYP/6-31G*), adjust basis sets to account for isotopic mass differences, particularly in kinetic studies of PAH degradation pathways .
- Validation : Compare experimental IR/Raman spectra with computational predictions to refine force constants for deuterated analogs .
Q. Can this compound resolve contradictions in PAH toxicity benchmarks derived from SSD models?
- Data Reconciliation : Chronic toxicity benchmarks for fluoranthene vary due to species sensitivity differences (e.g., algae vs. fish). Use the deuterated compound in standardized bioassays to isolate fluoranthene-specific effects from co-pollutant interactions. For example, apply logistic regression models (e.g., y = 126.94 / (1.15 - 1/93.70x)) to refine species sensitivity distributions (SSDs) .
- Case Example : In zebrafish embryos, this compound reduced confounding effects from fluoranthene photodegradation products, improving LC50 precision by 25% .
Q. What spectroscopic techniques are optimal for characterizing this compound in complex mixtures?
- Advanced Methods :
- Time-resolved fluorescence : Differentiate fluoranthene isomers in LB films using deuterium-induced shifts in emission lifetimes (e.g., 4.2 ns vs. 3.8 ns for non-deuterated analogs) .
- Synchronous derivative phosphorescence : Enhances selectivity in soil extracts by resolving overlapping signals from benzo[b]fluoranthene and chrysene .
- Data Table :
| Technique | LOD (ng/g) | Key Parameter | Reference |
|---|---|---|---|
| GC-MS | 0.05 | m/z 205, RSD < 5% | |
| LC-MS/MS | 0.02 | MRM transition 205→187 | |
| Phosphorescence | 0.1 | Δλ = 40 nm, τ = 3.8–4.2 ns |
Methodological Guidance for Contradiction Analysis
Q. How to address discrepancies in fluoranthene bioaccumulation data when using this compound?
- Root Cause Analysis :
Extraction Efficiency : Compare recoveries of deuterated vs. native compounds across pH gradients (e.g., pH 2–9) to identify adsorption artifacts .
Matrix Effects : Validate with standard addition in composts vs. sediments; lipid-rich matrices may retain deuterated analogs longer .
- Resolution : Normalize data to lipid content or organic carbon fraction (e.g., KOC adjustments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
